Methyl 4-bromo-3-oxooctadecanoate
Description
Methyl 4-bromo-3-oxooctadecanoate is a methyl ester characterized by a long aliphatic chain (18 carbons) with a bromine atom at the 4th position and a ketone group at the 3rd position. This structure imparts unique physicochemical properties, including enhanced electrophilicity due to the electron-withdrawing bromine and ketone moieties. The compound is of interest in organic synthesis, particularly in cross-coupling reactions and as an intermediate in pharmaceuticals or agrochemicals. Its stability, solubility, and reactivity are influenced by the ester group, which differentiates it from free carboxylic acids or non-esterified derivatives .
Properties
CAS No. |
188964-30-9 |
|---|---|
Molecular Formula |
C19H35BrO3 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
methyl 4-bromo-3-oxooctadecanoate |
InChI |
InChI=1S/C19H35BrO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)18(21)16-19(22)23-2/h17H,3-16H2,1-2H3 |
InChI Key |
UJWNUZHLHAVLQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)CC(=O)OC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Resin-Derived Methyl Esters
Several methyl esters isolated from Austrocedrus chilensis resin () share functional similarities, though their substituents and carbon skeletons differ:

- Sandaracopimaric acid methyl ester (Compound 4): A diterpene methyl ester with a rigid bicyclic structure. Unlike Methyl 4-bromo-3-oxooctadecanoate, it lacks halogenation but contains conjugated double bonds, enhancing UV absorption and oxidative stability .
- Torulosic acid methyl ester (Compound 6): Features a hydroxylated diterpene backbone. The presence of hydroxyl groups increases polarity and hydrogen-bonding capacity, contrasting with the bromine-induced hydrophobicity in this compound .
- Z-Communic acid methyl ester (Compound 9): Contains a labdane skeleton with a conjugated diene system. This structure promotes thermal stability, whereas the ketone group in this compound may render it more reactive toward nucleophiles .
Physical and Chemical Properties
General properties of methyl esters (Table 3, ) highlight trends:
Reactivity and Functional Group Influence
- Bromine vs. Hydroxyl Groups: Bromine in this compound facilitates nucleophilic substitution (e.g., Suzuki coupling), whereas hydroxyl-containing esters like torulosic acid methyl ester undergo esterification or oxidation .
- Ketone vs. Double Bonds : The 3-oxo group enhances electrophilicity, making the compound prone to reduction (e.g., to secondary alcohols). In contrast, conjugated dienes in communic acid methyl esters participate in Diels-Alder reactions .
- Ester Stability: Methyl esters generally exhibit higher hydrolytic stability than ethyl or benzyl esters. However, the electron-withdrawing bromine in this compound may slightly accelerate hydrolysis under basic conditions compared to non-halogenated analogs .
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